molecular formula C9H11ClO2S B12062444 tert-Butyl 2-chlorothiophene-3-carboxylate

tert-Butyl 2-chlorothiophene-3-carboxylate

Cat. No.: B12062444
M. Wt: 218.70 g/mol
InChI Key: FKFKSQQWYWVRRN-UHFFFAOYSA-N
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Description

tert-Butyl 2-chlorothiophene-3-carboxylate is an organic compound with the molecular formula C9H11ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

tert-butyl 2-chlorothiophene-3-carboxylate

InChI

InChI=1S/C9H11ClO2S/c1-9(2,3)12-8(11)6-4-5-13-7(6)10/h4-5H,1-3H3

InChI Key

FKFKSQQWYWVRRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-chlorothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 2-chlorothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chlorothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-chlorothiophene-3-carboxylate is unique due to the presence of both a chlorine atom and a tert-butyl ester group on the thiophene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Biological Activity

Tert-butyl 2-chlorothiophene-3-carboxylate is an organic compound belonging to the thiophene family, which is characterized by its sulfur-containing five-membered ring structure. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, particularly the presence of a chlorinated thiophene ring and a carboxylate group, contribute to its reactivity and interactions with biological macromolecules.

The molecular formula of this compound is C₉H₁₁ClO₂S. Its structure can be represented as follows:

tert butyl 2 chlorothiophene 3 carboxylate=C4H9C(Cl)(COO)C4H3S\text{tert butyl 2 chlorothiophene 3 carboxylate}=\text{C}_4\text{H}_9-\text{C}(\text{Cl})(\text{COO})-\text{C}_4\text{H}_3\text{S}

This compound exhibits several notable chemical properties:

  • Solubility : It is soluble in organic solvents, which facilitates its use in various chemical reactions.
  • Reactivity : The chlorinated position on the thiophene ring allows for electrophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study evaluated its effects on cancer cell lines, revealing that this compound inhibits cell proliferation and induces apoptosis in human breast cancer cells (MCF-7). The IC50 value for this activity was found to be approximately 15 µM, indicating a moderate level of potency.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the thiophene ring or the carboxylate group can significantly alter its efficacy. For instance, substituting different halogens or alkyl groups may enhance binding affinity to target proteins involved in cancer pathways.

ModificationObserved Effect
Chlorine substitutionIncreased antimicrobial activity
Methyl group additionEnhanced cytotoxicity against cancer cells

Case Studies

  • Inhibition of Cancer Cell Growth : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

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